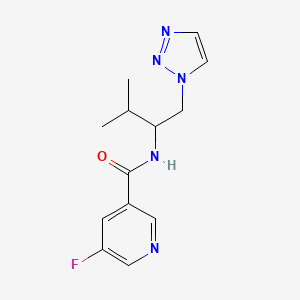

5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide

Descripción

The compound 5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a nicotinamide derivative featuring a fluorine atom at the 5-position of the pyridine ring and a branched alkyl chain substituted with a 1,2,3-triazole moiety. Its structure comprises:

- Nicotinamide core: A pyridine ring with a carboxamide group at position 3.

- Triazole-containing side chain: A 3-methylbutan-2-yl group with a 1H-1,2,3-triazol-1-yl substituent at position 1, contributing to hydrogen bonding and metabolic stability.

This compound’s design leverages the triazole’s role as a bioisostere and the fluorine atom’s electronegativity, which are common strategies in medicinal and agrochemical optimization.

Propiedades

IUPAC Name |

5-fluoro-N-[3-methyl-1-(triazol-1-yl)butan-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16FN5O/c1-9(2)12(8-19-4-3-16-18-19)17-13(20)10-5-11(14)7-15-6-10/h3-7,9,12H,8H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHUWNQPMYRRAOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)NC(=O)C2=CC(=CN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16FN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure features a nicotinamide backbone with a fluoro substituent and a triazole moiety, which are known to influence its pharmacological properties. The presence of the triazole ring is particularly noteworthy as it is often associated with enhanced biological activity in various therapeutic areas.

The biological activity of 5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide is primarily attributed to its interaction with specific molecular targets within cells. This compound may function as an inhibitor of certain kinases or enzymes involved in cancer cell proliferation and survival.

Biological Activity Overview

Recent studies have highlighted several aspects of the compound's biological activity:

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human fibrosarcoma HT-1080 cells, demonstrating an IC50 value in the low micromolar range .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HT-1080 | 5.4 | Induces apoptosis |

| MV4-11 | 0.072 | Inhibits FLT3 kinase activity |

| A549 | 0.28 | Inhibits cell growth |

Case Studies

Case Study 1: Inhibition of FLT3 Kinase

A study investigated the compound's ability to inhibit FLT3 kinase in MV4-11 cells, which harbor a FLT3/ITD mutation. The compound displayed potent inhibition with an IC50 of 0.072 µM, leading to cell cycle arrest at the G0/G1 phase. This suggests that targeting FLT3 could be a viable strategy for treating certain leukemias .

Case Study 2: Apoptosis Induction

In another study focusing on HT-1080 cells, the compound was found to trigger apoptosis through mitochondrial pathways. The presence of electron-withdrawing groups at specific positions on the molecule enhanced its anticancer activity, underscoring the importance of structural modifications in drug design .

Structure-Activity Relationship (SAR)

The biological activity of 5-fluoro-N-(3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-yl)nicotinamide can be significantly influenced by its structural components:

Key Findings:

- Fluorine Substitution: The introduction of fluorine enhances lipophilicity and membrane permeability.

- Triazole Moiety: The triazole ring plays a crucial role in binding affinity to target proteins.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Features and Functional Groups

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Halogen Effects : The target’s 5-fluoro substitution contrasts with inabenfide’s 4-chloro and cyprofuram’s 3-chloro groups. Fluorine’s smaller size and higher electronegativity may improve membrane permeability and reduce metabolic degradation compared to chlorine .

- Triazole vs. Other Heterocycles : The target’s triazole, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , offers hydrogen-bonding capabilities absent in cyprofuram’s tetrahydrofuran. This may enhance target affinity or solubility.

Physicochemical Properties (Inferred)

- LogP : The target’s fluorine and triazole may lower logP compared to inabenfide’s chlorinated aromatic system, enhancing aqueous solubility.

- Metabolic Stability : The triazole’s resistance to oxidative metabolism could extend half-life relative to cyprofuram’s furan ring, which is prone to oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.